![molecular formula C9H10F3N5O B2747322 N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide CAS No. 321526-25-4](/img/structure/B2747322.png)
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide is a useful research compound. Its molecular formula is C9H10F3N5O and its molecular weight is 261.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Antitumor Activity
Research into the synthesis of heterocyclic compounds using cyanoacetylhydrazine derivatives has led to the development of novel pyrazole derivatives. These compounds have shown promising antitumor activities against human tumor cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, exhibiting inhibitory effects that in some cases surpass those of doxorubicin, a standard chemotherapeutic agent (Mohareb, El-Sayed, & Abdelaziz, 2012).
Regioselective Synthesis of Pyrazoles
Another avenue of research has involved the regioselective synthesis of 5-trifluoromethyl pyrazoles, showcasing a method for creating pyrazole derivatives with potential applications in developing new therapeutic agents. This synthesis pathway offers a straightforward approach to accessing a variety of pyrazole compounds, which could be valuable in drug discovery and development processes (Yu & Huang, 1997).
Synthesis and pKa Determination of Trifluoromethylazoles
The synthesis of trifluoromethylazole derivatives and the determination of their pKa values through 19F NMR spectroscopy have been studied, highlighting their potential use in measuring pH in biological media. This research contributes to the understanding of the chemical properties of trifluoromethylazoles and their applications in biological and chemical sensing technologies (Jones, Branch, Thompson, & Threadgill, 1996).
Antiproliferative Efficacy on Human Hepatic Cancer Cell Lines
A focus on the synthesis of new pyrazolo[1,2-b]phthalazinediones through an eco-friendly one-pot synthesis method has revealed their antiproliferative efficacy against hepatic cancer cell lines. This work emphasizes the pharmaceutical and biochemical significance of these compounds, offering insights into their potential as anticancer agents (Rashdan, Gomha, El-Gendey, El-Hashash, & Soliman, 2018).
Synthesis of Annelated Pyran Derivatives
The use of cyanoacetic acid hydrazide in heterocyclic synthesis to produce annelated pyran derivatives has been explored. These studies provide a new route for synthesizing various heterocyclic compounds, enriching the chemical toolbox available for creating molecules with potential therapeutic applications (Eldin, El-Din, & Basyouni, 1993).
properties
IUPAC Name |
N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5O/c1-5(18)14-16(2)8-6(4-13)7(9(10,11)12)15-17(8)3/h1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVRIYUFSZXMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN(C)C1=C(C(=NN1C)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.